![molecular formula C28H25FN2O4 B2650089 2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 866340-02-5](/img/structure/B2650089.png)
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the molecular formula C27H23FN2O4 . It has an average mass of 458.481 Da and a monoisotopic mass of 458.164185 Da .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C27H23FN2O4. It contains 27 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by a variety of factors, including the types of bonds between the atoms and the molecule’s overall geometry.Scientific Research Applications
Structural and Chemical Properties
Research on isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has revealed interesting structural aspects and properties, including the formation of gels and crystalline salts upon treatment with mineral acids. These compounds exhibit enhanced fluorescence emissions when forming host–guest complexes with specific compounds, highlighting their potential in material science and as fluorescent markers in biological studies (Karmakar, Sarma, & Baruah, 2007).
Anticancer Activity
Quinoline derivatives have been synthesized and evaluated for their antitumor activities, as seen in studies involving compounds with 2-oxoquinoline structures. These derivatives have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential of quinoline-based compounds in cancer therapy. The ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis is particularly noteworthy (Fang et al., 2016).
Antimicrobial and Antifungal Applications
Research into oxadiazole derivatives, such as 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, has shown these compounds to possess significant antimicrobial and hemolytic activity against a range of microbial species. This suggests the potential for quinoline-based compounds in developing new antimicrobial agents (Gul et al., 2017).
Broad-Spectrum Antifungal Agents
Amides containing morpholinylphenyl groups have been identified as promising broad-spectrum antifungal agents. These compounds retain their antifungal activity while displaying improved plasmatic stability, which is crucial for their potential therapeutic applications (Bardiot et al., 2015).
Molecular Docking and Biological Potentials
The study of quinazolinone derivatives has revealed their capabilities as potent dual inhibitors for key signaling proteins like VEGFR-2 and EGFR tyrosine kinases, essential in cancer progression. This showcases the potential of these compounds in targeted cancer therapy, offering a foundation for the development of new drugs with enhanced efficacy and selectivity (Riadi et al., 2021).
properties
IUPAC Name |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4/c1-4-35-22-10-8-21(9-11-22)30-26(32)16-31-15-24(27(33)19-6-5-17(2)18(3)13-19)28(34)23-14-20(29)7-12-25(23)31/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGWCCIPYTGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2650007.png)
![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)
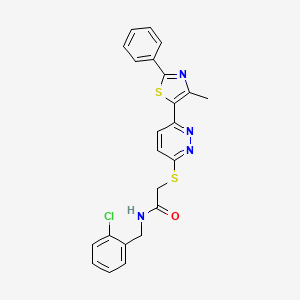
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chlorobenzamido)benzofuran-2-carboxamide](/img/structure/B2650011.png)
![4-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2650013.png)
![N-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650014.png)
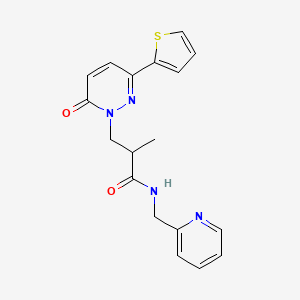

![5-((3,4-Dimethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2650017.png)
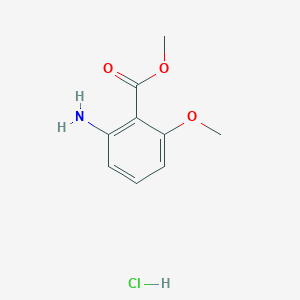
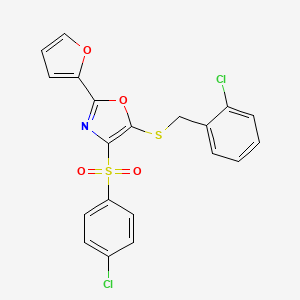
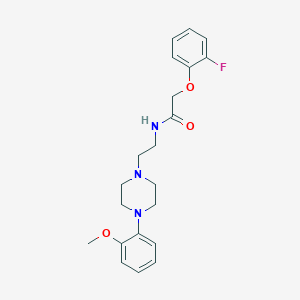
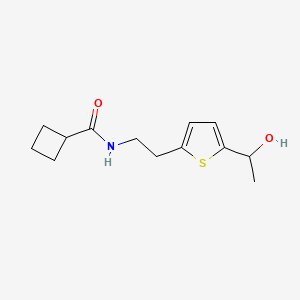
![(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2650028.png)